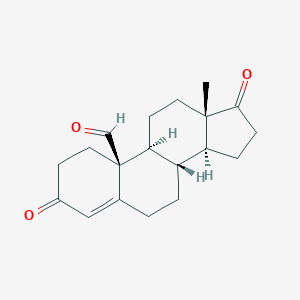

19-Aldoandrostenedione

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10-11,14-16H,2-9H2,1H3/t14-,15-,16-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCFMDPVHKVRDJ-BGJMDTOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00242509 | |

| Record name | 19-Oxo-delta(4) androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

968-49-0 | |

| Record name | 19-Oxoandrostenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=968-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Oxo-delta(4) androstene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Aldoandrostenedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19-Oxo-delta(4) androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-ALDOANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X07F7694NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Intermediary: A Technical History of the Discovery of 19-Aldoandrostenedione

Abstract

This technical guide provides a comprehensive historical account of the discovery of 19-Aldoandrostenedione (also known as 19-Oxoandrostenedione), a critical, yet transient, intermediate in the biosynthesis of estrogens. Targeted at researchers, scientists, and drug development professionals, this document navigates the scientific landscape of the mid-20th century, a period of foundational discoveries in steroid endocrinology. We will explore the seminal experiments that first suggested the existence of 19-oxygenated androgens, the subsequent identification of 19-Aldoandrostenedione, and the elucidation of its role in the multi-step enzymatic reaction catalyzed by aromatase. This guide explains the causality behind the experimental designs of the era and provides detailed protocols and data visualizations to offer a deep, technical understanding of this landmark discovery in steroid biochemistry.

The Scientific Landscape Pre-Discovery: Unraveling Steroidogenesis

By the early 1950s, the scientific community had made significant strides in understanding the structure and function of steroid hormones. The isolation and synthesis of major androgens and corticosteroids had been achieved, and the adrenal glands and gonads were recognized as the primary sites of their production.[1] Early investigations using adrenal perfusions in vitro had established that tropic hormones, like ACTH, could stimulate the biosynthesis of steroids from cholesterol.[2] However, the precise biochemical pathways and the specific intermediates involved in the conversion of C19 androgens to C18 estrogens remained a "black box." The prevailing hypothesis was that this transformation, termed "aromatization," occurred, but the mechanism was entirely unknown. Researchers were actively working to identify the intermediary compounds that could bridge the gap between androstenedione and estrone, a puzzle that, once solved, would unlock a deeper understanding of reproductive biology and the etiology of hormone-dependent cancers.

The Genesis of an Idea: The Discovery of 19-Oxygenated Androgens

The critical breakthrough came not from a direct search for estrogen precursors, but from broader investigations into adrenal steroid metabolism. In a landmark 1955 study, A.S. Meyer incubated androstenedione and dehydroepiandrosterone (DHEA) with homogenates of bovine adrenal glands.[2] Amidst a "wide galaxy of conversion products," a novel, more polar metabolite was isolated and identified as 19-hydroxyandrostenedione (19-OH AD).[2] This was the first concrete evidence that the C19 angular methyl group of androgens was not inert, but was, in fact, a target for enzymatic oxidation.

This discovery was profound. It immediately suggested a plausible chemical route for the eventual elimination of the C19 carbon, a necessary step for the aromatization of the A-ring of the steroid nucleus. The presence of a hydroxyl group at the C19 position provided the chemical "handle" that biochemists had been looking for.

From Hydroxy to Aldehyde: The Identification of 19-Aldoandrostenedione

Meyer's discovery of 19-hydroxyandrostenedione set the stage for identifying the next step in the pathway. Subsequent research demonstrated that 19-hydroxyandrostenedione was further oxidized to form an aldehyde at the C19 position, yielding 19-Aldoandrostenedione (19-Oxoandrostenedione).[2] These early studies used radiometric methods, incubating radiolabeled androgen substrates with steroidogenic tissues like the placenta and adrenal glands.[2] The experiments revealed that both 19-hydroxy and 19-oxo intermediates were formed in substantial quantities, often in greater amounts than the final estrogen products, suggesting they were key, albeit transient, players in the aromatization process.[2]

The identification of 19-Aldoandrostenedione was a pivotal moment. It solidified the concept of a multi-step oxidation of the C19 methyl group as the obligate pathway to estrogen formation. It was now clear that aromatization was not a single event, but a sequence of three distinct oxidative reactions, all catalyzed by a single enzyme complex, which would later be named aromatase (CYP19A1).[3][4][5]

Elucidating the Biological Role: The Aromatase Pathway

The discovery of 19-hydroxyandrostenedione and 19-Aldoandrostenedione allowed for the formal outlining of the terminal steps of estrogen biosynthesis. The process, catalyzed by aromatase, was confirmed to proceed via two sequential hydroxylations of the C19 methyl group of an androgen substrate (like androstenedione), followed by a final, complex reaction involving the aldehyde intermediate.[5]

-

Step 1: Androstenedione is hydroxylated to form 19-Hydroxyandrostenedione.

-

Step 2: 19-Hydroxyandrostenedione is further oxidized to form 19-Aldoandrostenedione.

-

Step 3: 19-Aldoandrostenedione undergoes a final oxidative cleavage, leading to the elimination of the C19 carbon (as formic acid) and the spontaneous aromatization of the A-ring to produce estrone.[5]

This three-step mechanism is now a foundational concept in endocrinology and is central to the development of aromatase inhibitors, a critical class of drugs used in the treatment of estrogen-receptor-positive breast cancer.[6]

Experimental Protocols: Replicating the Discovery

The following protocol is a modernized representation of the type of experiment conducted by Meyer in 1955, which led to the discovery of 19-oxygenated steroids. It substitutes the analytical techniques of the era (e.g., paper chromatography) with more contemporary methods like High-Performance Liquid Chromatography (HPLC).

In Vitro Incubation of Androstenedione with Adrenal Microsomes

Objective: To demonstrate the enzymatic conversion of androstenedione to its 19-hydroxylated and 19-oxo metabolites using a microsomal fraction from steroidogenic tissue.

Materials:

-

Bovine adrenal glands (source of microsomes)

-

Androstenedione substrate

-

NADPH (cofactor)

-

Tris-HCl buffer (pH 7.4)

-

Sucrose solution (0.25 M)

-

Ethyl acetate (for extraction)

-

HPLC system with a C18 column

-

Reference standards: Androstenedione, 19-Hydroxyandrostenedione, 19-Aldoandrostenedione

Methodology:

-

Microsome Preparation:

-

Homogenize fresh bovine adrenal cortex tissue in ice-cold 0.25 M sucrose solution.

-

Perform differential centrifugation: first, centrifuge at 10,000 x g for 20 minutes to pellet mitochondria and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in Tris-HCl buffer and determine the protein concentration.

-

-

Enzymatic Reaction:

-

In a reaction tube, combine the adrenal microsomes, Tris-HCl buffer, and androstenedione.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for 60 minutes with gentle shaking.

-

Prepare a control reaction tube without NADPH to serve as a negative control.

-

-

Steroid Extraction:

-

Stop the reaction by adding 2 volumes of ice-cold ethyl acetate.

-

Vortex vigorously for 1 minute to extract the steroids into the organic phase.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

-

Analysis by HPLC:

-

Reconstitute the dried steroid extract in the HPLC mobile phase.

-

Inject the sample onto the HPLC system.

-

Elute the steroids using a suitable gradient (e.g., acetonitrile/water).

-

Monitor the eluate with a UV detector at an appropriate wavelength (e.g., 240 nm).

-

Identify and quantify the metabolites by comparing their retention times and peak areas with the injected reference standards.

-

Data Summary

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₄O₃ | [2] |

| Molecular Weight | 300.39 g/mol | [2] |

| Synonyms | 19-Oxoandrostenedione, 3,17-dioxoandrost-4-en-19-al | [2] |

| Appearance | Off-White to Pale Yellow Solid | [7] |

| Melting Point | 168-170 °C | [7] |

Conclusion and Future Perspectives

The discovery of 19-Aldoandrostenedione, stemming from the initial identification of its hydroxylated precursor, was a cornerstone achievement in steroid biochemistry. It transformed the understanding of estrogen biosynthesis from a single, enigmatic conversion into a defined, multi-step enzymatic pathway. This fundamental knowledge not only illuminated a crucial aspect of endocrine physiology but also provided the rational basis for the development of targeted pharmacological interventions that have had a profound impact on medicine, particularly in the field of oncology. The story of 19-Aldoandrostenedione serves as a powerful example of how foundational, curiosity-driven research into metabolic pathways can lead to paradigm-shifting insights and therapeutic breakthroughs.

References

-

Jerabkova, K., et al. (2021). 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. Journal of the Endocrine Society, 5(7), bvab050. [Link]

-

Auchus, R. J. (2019). On the trail of steroid aromatase: The work of Kenneth J. Ryan. Journal of Biological Chemistry, 294(28), 10933-10943. [Link]

-

Guengerich, F. P., & Yoshimoto, F. K. (2014). Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase. Journal of the American Chemical Society, 136(39), 13673–13683. [Link]

-

Wikipedia. (n.d.). Aromatase. In Wikipedia. Retrieved January 30, 2026, from [Link]

-

Wikipedia. (n.d.). Steroid hormone. In Wikipedia. Retrieved January 30, 2026, from [Link]

-

Sanderson, J. T. (2006). The Steroid Hormone Biosynthesis Pathway as a Target for Endocrine-Disrupting Chemicals. Toxicological Sciences, 94(1), 3-21. [Link]

-

Bulun, S. E., & Simpson, E. R. (2001). Minireview: Aromatase and the Regulation of Estrogen Biosynthesis—Some New Perspectives. Endocrinology, 142(11), 4569–4574. [Link]

-

ChemBK. (2024). 19-HYDROXYANDROSTENEDIONE. [Link]

-

PubChem. (n.d.). 19-Oxotestosterone. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

Miller, W. L. (2016). Aromatase: Contributions to Physiology and Disease in Women and Men. Physiology, 31(4), 245-255. [Link]

-

Stárka, L., & Dušková, M. (2020). A brief history of steroid hormones and steroid receptor biology. Vitamins and Hormones, 114, 1-27. [Link]

-

O'Donnell, L., & Stanton, P. G. (2021). Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review. The Journal of Steroid Biochemistry and Molecular Biology, 211, 105895. [Link]

-

Miller, W. L. (2017). A brief history of the search for the protein(s) involved in the acute regulation of steroidogenesis. Molecular and Cellular Endocrinology, 441, 2-9. [Link]

Sources

- 1. Steroid hormone - Wikipedia [en.wikipedia.org]

- 2. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aromatase - Wikipedia [en.wikipedia.org]

- 5. On the trail of steroid aromatase: The work of Kenneth J. Ryan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

Whitepaper: The First Enzymatic Synthesis of 19-Aldoandrostenedione

A Technical Guide to the Catalytic Mechanism and In Vitro Replication of a Pivotal Step in Estrogen Biosynthesis

Abstract

The conversion of androgens to estrogens is a defining process in steroid endocrinology, catalyzed by the enzyme cytochrome P450 aromatase (CYP19A1). This transformation is not a single event but a complex, three-step oxidative sequence. This technical guide provides an in-depth exploration of the second, pivotal step: the enzymatic synthesis of 19-aldoandrostenedione (also known as 19-oxoandrostenedione) from its precursor, 19-hydroxyandrostenedione. We will dissect the biochemical mechanism, provide field-proven protocols for its in vitro replication and analysis, and discuss the profound implications for researchers in endocrinology and professionals in drug development. This document serves as an authoritative resource, grounded in the foundational research that first elucidated this critical biosynthetic pathway.

Introduction: Unveiling the Aromatase Cascade

The biosynthesis of estrogens, such as estrone and estradiol, from androgenic precursors like androstenedione and testosterone is fundamental to numerous physiological processes. The enzyme responsible for this transformation is Cytochrome P450 19A1 (P450 19A1), commonly known as aromatase.[1] This enzyme is a critical target for therapeutic intervention, particularly in hormone-dependent cancers.[2][3]

The aromatization reaction is a sequential, three-step process that requires three molecules each of molecular oxygen and NADPH.[4] It begins with the C19 methyl group of the androgen substrate and culminates in the formation of a phenolic A ring characteristic of estrogens. The overall reaction proceeds through two key, isolable intermediates: a 19-hydroxy androgen followed by a 19-aldehyde (or 19-aldo) androgen.[5] The formation of 19-aldoandrostenedione represents the commitment step towards the final, and mechanistically complex, C-C bond cleavage and aromatization. Understanding its synthesis is therefore crucial to comprehending the entire estrogen production pathway.

The Enzymatic Machinery: Cytochrome P450 Aromatase (CYP19A1)

CYP19A1 is a heme-thiolate containing monooxygenase, typically anchored to the endoplasmic reticulum membrane in steroidogenic tissues.[6] Like other P450 enzymes, its catalytic activity is dependent on a redox partner, NADPH-cytochrome P450 reductase, which shuttles electrons from NADPH to the enzyme's heme center.[7]

The synthesis of 19-aldoandrostenedione is the second of two successive hydroxylation/oxidation reactions performed by CYP19A1 at the C19 position of the steroid nucleus.[8] A notable characteristic of aromatase is that it is a distributive enzyme .[5][9] This means that the intermediates, 19-hydroxyandrostenedione and 19-aldoandrostenedione, can dissociate from the enzyme's active site and re-associate before the subsequent catalytic step occurs.[5][7][9] This distributive nature has significant physiological implications, as it allows these 19-oxygenated steroids to be released into circulation, where they may exert biological functions of their own.[7]

The Core Mechanism: A Three-Step Synthesis

The conversion of androstenedione to estrone is the canonical example of the aromatase reaction. The first enzymatic synthesis of 19-aldoandrostenedione occurs as the second step in this pathway.

-

Step 1: First Hydroxylation. The reaction begins with the binding of androstenedione to the active site of CYP19A1. The enzyme then catalyzes the hydroxylation of the C19 methyl group, yielding 19-hydroxyandrostenedione . This is a classic P450-mediated hydroxylation reaction.[8]

-

Step 2: Second Oxidation (Synthesis of 19-Aldoandrostenedione). The 19-hydroxyandrostenedione intermediate undergoes a further oxidation, catalyzed by the same CYP19A1 enzyme, to form 19-aldoandrostenedione .[5][10] This step converts the hydroxyl group into an aldehyde.

-

Step 3: C-C Bond Cleavage and Aromatization. In the final and most complex step, CYP19A1 catalyzes the cleavage of the C10-C19 bond, leading to the removal of the C19 carbon as formic acid and the aromatization of the A-ring to produce estrone .[10] The exact mechanism of this final step has been a subject of considerable scientific debate, with evidence supporting a pathway involving a perferryl "Compound I" (FeO3+) active species.[2][3]

Figure 1: The three-step enzymatic conversion of androstenedione to estrone by CYP19A1.

Experimental Protocol: In Vitro Synthesis and Analysis

Replicating the enzymatic synthesis of 19-aldoandrostenedione in a laboratory setting is essential for studying enzyme kinetics, screening potential inhibitors, and investigating its further metabolism. The following protocol outlines a robust, self-validating workflow.

Workflow Overview

The process involves heterologous expression and purification of the enzyme, reconstitution of the catalytic system, execution of the enzymatic assay, and finally, extraction and analysis of the steroid products.

Figure 2: Standard experimental workflow for in vitro enzymatic steroid synthesis.

Protocol 1: Expression and Purification of Recombinant Human CYP19A1

Causality: Heterologous expression in systems like Escherichia coli is necessary to obtain large quantities of pure, active enzyme, free from other contaminating steroidogenic enzymes found in native tissues.[5]

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the cDNA for human CYP19A1, often with an N-terminal modification and a His-tag for purification.

-

Culture Growth: Grow the transformed cells in a rich medium (e.g., Terrific Broth) at 37°C to an optimal density (OD600 ≈ 0.8-1.0).

-

Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and supplement the medium with a heme precursor like δ-aminolevulinic acid. Reduce the temperature to ~28°C and continue incubation for 24-48 hours.

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., CHAPS) and protease inhibitors. Lyse the cells using sonication or a microfluidizer.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA (nitrilotriacetic acid) affinity column. Wash the column extensively and elute the His-tagged CYP19A1 protein using an imidazole gradient.

-

Verification: Confirm protein purity and concentration using SDS-PAGE and CO-difference spectroscopy to ensure the heme is correctly incorporated and the enzyme is active.

Protocol 2: In Vitro Aromatase Assay

Causality: This protocol reconstitutes the minimal functional unit of the aromatase system to specifically catalyze the conversion of androstenedione. The reaction is timed to allow for the accumulation of intermediates.

-

Reconstitution Mix: In a reaction vessel (e.g., a microcentrifuge tube), prepare a reconstitution mix in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4). Combine purified CYP19A1, purified NADPH-cytochrome P450 reductase (CPR) in a molar ratio of approximately 1:2, and a lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) to simulate the membrane environment. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Add the androgen substrate, androstenedione (dissolved in a minimal volume of ethanol or DMSO), to the reconstituted enzyme mix to a final concentration of 1-10 µM.

-

Initiation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Incubation: Incubate the reaction at 37°C with gentle shaking for a defined period (e.g., 15-60 minutes). Time course experiments are recommended to monitor the appearance and disappearance of intermediates.

-

Termination: Stop the reaction by adding a quench solution, typically a volume of ice-cold organic solvent like ethyl acetate or dichloromethane, which also serves as the first step in product extraction.

Protocol 3: Product Detection and Quantification

Causality: Because the substrate and products are structurally similar, powerful chromatographic techniques are required for their separation and unambiguous identification.

-

Liquid-Liquid Extraction: Add an internal standard to the quenched reaction mixture for quantification. Vortex thoroughly to extract the steroids into the organic phase. Centrifuge to separate the phases.

-

Solvent Evaporation: Carefully transfer the organic layer to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried steroid extract in a small, precise volume of mobile phase for analysis.

-

Analysis:

-

HPLC: High-Performance Liquid Chromatography with UV detection is a standard method. Separation is typically achieved on a C18 reverse-phase column.

-

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry provides superior sensitivity and specificity, allowing for definitive identification and quantification of androstenedione, 19-hydroxyandrostenedione, 19-aldoandrostenedione, and estrone based on their unique parent and fragment ion masses.

-

Quantitative Data & Analysis

The distributive nature of CYP19A1 allows for the measurement of kinetic parameters for the individual steps, although this is complex. The overall conversion of androstenedione to estrone by purified recombinant P450 19A1 has been characterized with a kcat of approximately 0.06 s⁻¹.[5]

| Parameter | Description | Significance for 19-Aldoandrostenedione Synthesis | Analytical Method |

| Substrate Binding | The affinity of androstenedione and 19-hydroxyandrostenedione for the enzyme's active site. | Low micromolar dissociation constants indicate tight binding for both the initial substrate and the first intermediate.[5] | Spectroscopic Titration |

| Turnover Rate (kcat) | The number of substrate molecules converted to product per enzyme molecule per unit time. | The rate of the second step (19-OH to 19-aldo) influences the transient concentration of the 19-aldo intermediate. | Steady-State Enzyme Assays |

| Processivity | The ability of the enzyme to perform multiple catalytic cycles without releasing the substrate/intermediate. | CYP19A1 is distributive, not processive. This allows 19-aldoandrostenedione to be released from the enzyme.[5][9] | Pulse-Chase Experiments |

| Product Identification | Unambiguous confirmation of the chemical structure of the product. | Confirms that the enzymatic reaction is producing 19-aldoandrostenedione and not an isomer or byproduct. | LC-MS/MS, GC-MS |

Significance in Research and Drug Development

A thorough understanding of the enzymatic synthesis of 19-aldoandrostenedione is not merely an academic exercise. It has profound implications:

-

Drug Discovery: Aromatase inhibitors are a cornerstone of therapy for estrogen receptor-positive breast cancer. Knowledge of the reaction intermediates and the distributive nature of the enzyme allows for the design of more sophisticated inhibitors that may trap the enzyme in a specific state or target the binding of one of the intermediates.

-

Endocrinology: The potential for 19-oxygenated androgens to be released into circulation opens up questions about their potential biological activity.[7] Studying their synthesis is the first step toward understanding their physiological or pathophysiological roles, for instance, in prostate cancer where aromatase expression can be elevated.[7]

-

Enzymology: The aromatase reaction, particularly its final step, represents a unique and complex catalytic challenge. Studying the formation of the 19-aldo intermediate provides crucial insights into the mechanisms of P450-catalyzed C-C bond cleavage reactions.[8]

Conclusion

The first enzymatic synthesis of 19-aldoandrostenedione was not a singular event but a key discovery in the piecemeal elucidation of the aromatase pathway. It revealed that estrogen biosynthesis is a multi-step process involving stable, oxygenated intermediates. This understanding, driven by the expression of recombinant enzymes and the application of sophisticated analytical techniques, has transformed our view of steroidogenesis. The protocols and mechanistic insights detailed in this guide provide researchers and drug developers with the foundational knowledge required to probe this critical enzyme system, paving the way for new therapeutic strategies and a deeper understanding of human endocrinology.

References

- Payne, A. H., & Hales, D. B. (2004). Overview of Steroidogenic Enzymes in the Pathway from Cholesterol to Active Steroid Hormones. Endocrine Reviews. [Source: ResearchGate, https://www.researchgate.net/publication/8158514_Overview_of_Steroidogenic_Enzymes_in_the_Pathway_from_Cholesterol_to_Active_Steroid_Hormones]

- Yoshimoto, F. K., & Guengerich, F. P. (2014). Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone. Journal of Biological Chemistry. [Source: National Institutes of Health, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4239634/]

- Google Patents. (2018). WO2018185783A1 - Novel process for preparation of 19-norsteroids. [Source: Google Patents, https://patents.google.

- Ohnishi, S., Kosaki, T., & Osawa, Y. (1990). Synthesis of 19-hydroxy-[7-2H2]androstenedione for human metabolism studies. Steroids, 55(1), 5–9. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/2309258/]

- Ohyama, C., et al. (2005). Induction and inhibition of aromatase (CYP19) activity by natural and synthetic flavonoid compounds in H295R human adrenocortical carcinoma cells. Toxicology in Vitro, 19(5), 649-657. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/15893433/]

- Guengerich, F. P., & Yoshimoto, F. K. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Journal of Steroid Biochemistry and Molecular Biology. [Source: MDPI, https://www.mdpi.com/2073-4409/11/1/13/htm]

- Šinkovec, J., & Kunej, T. (2021). 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. Journal of Steroid Biochemistry and Molecular Biology. [Source: PubMed Central, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8278278/]

- Kaufman, D. W., et al. (2010). Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1. Journal of Biological Chemistry, 285(23), 17734–17742. [Source: National Institutes of Health, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2878562/]

- Lovett, J. A., Darby, M. V., & Counsell, R. E. (1984). Synthesis and evaluation of 19-aza- and 19-aminoandrostenedione analogues as potential aromatase inhibitors. Journal of Medicinal Chemistry, 27(6), 734–740. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/6547488/]

- ResearchGate. (n.d.). P450‐catalyzed reactions focused on in this study. A) P450 19A1... [Diagram]. [Source: ResearchGate, https://www.researchgate.net/figure/P450-catalyzed-reactions-focused-on-in-this-study-A-P450-19A1-reaction-sequence_fig1_323719124]

- Moslemi, S., et al. (1995). In vitro 19-norandrogen synthesis by equine placenta requires the participation of aromatase. Journal of Endocrinology, 144(3), 517-524. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/7738476/]

- Barnard, L., et al. (2018). 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function. Metabolites, 8(2), 26. [Source: MDPI, https://www.mdpi.com/2218-1989/8/2/26]

- Yoshimoto, F. K., et al. (2014). Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase. Journal of the American Chemical Society. [Source: ACS Publications, https://pubs.acs.org/doi/10.1021/ja508185d]

- ResearchGate. (n.d.). Role of aromatase in estrogen synthesis. [Diagram]. [Source: ResearchGate, https://www.researchgate.net/figure/Role-of-aromatase-in-estrogen-synthesis_fig2_350285908]

- Moody, T., et al. (2021). Towards the enzymatic synthesis of oligonucleotides: part I. Manufacturing Chemist. [Source: Manufacturing Chemist, https://manufacturingchemist.com/news/article_page/Towards_the_enzymatic_synthesis_of_oligonucleotides_part_I/173543]

- Yoshimoto, F. K., et al. (2014). Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase. Journal of the American Chemical Society. [Source: National Institutes of Health, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4261621/]

- Wikipedia. (n.d.). Estriol. [Source: Wikipedia, https://en.wikipedia.org/wiki/Estriol]

- D'Abrosca, G., et al. (2019). The Catalytic Mechanism of Steroidogenic Cytochromes P450 from All-Atom Simulations. International Journal of Molecular Sciences. [Source: IRIS UniPA, https://iris.unipa.it/retrieve/handle/10447/340055/543534/ijms-20-00234.pdf]

- Park, J., et al. (2015). Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry. [Source: Royal Society of Chemistry, https://pubs.rsc.org/en/content/articlelanding/2015/gc/c5gc01530a]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unipa.it [iris.unipa.it]

- 7. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Biological Significance of 19-Oxoandrostenedione: Mechanistic Intermediacy and Pathological Implications

Topic: Biological Significance of 19-Oxoandrostenedione Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

19-Oxoandrostenedione (19-oxo-A-dione), also known as 19-oxo-4-androstene-3,17-dione, is a critical obligate intermediate in the biosynthesis of estrogens from androgens. Produced by the sequential hydroxylation and oxidation of androstenedione by the cytochrome P450 enzyme aromatase (CYP19A1) , it represents the "aldehyde" stage immediately preceding the aromatization of the steroid A-ring.

Beyond its role as a transient metabolic intermediate, 19-oxo-A-dione possesses distinct biological activity. It acts as a potent amplifier of aldosterone action , contributing to mineralocorticoid-dependent hypertension, and serves as a mechanistic probe for understanding the enigmatic "third step" of the aromatase reaction—the deformylation and C10-C19 bond cleavage. This guide synthesizes the physicochemical properties, enzymatic mechanisms, and pathological significance of this steroid.

Molecular Architecture and Biosynthesis

Physicochemical Properties

19-Oxoandrostenedione exists in equilibrium between its free aldehyde form and its hydrated gem-diol form (19,19-dihydroxyandrostenedione) in aqueous solution. This tautomerism is critical for its interaction with the heme iron of CYP19A1.

-

Chemical Formula:

-

Molecular Weight: 300.4 g/mol

-

Key Functional Groups: C3-ketone, C17-ketone, C19-aldehyde.

-

Stability: The C19-aldehyde is susceptible to autoxidation to the carboxylic acid (19-oic acid) if not handled under inert atmosphere.

The Aromatase Reaction Sequence

CYP19A1 catalyzes the conversion of C19 androgens (androstenedione) to C18 estrogens (estrone) via three sequential oxidation steps, consuming 3 moles of NADPH and 3 moles of

The Reaction Cascade:

-

C19-Hydroxylation: Androstenedione

19-Hydroxyandrostenedione (19-OH-A-dione). -

C19-Oxidation: 19-OH-A-dione

19-Oxoandrostenedione . -

Aromatization (Deformylation): 19-Oxo-A-dione

Estrone + Formic Acid.

Unlike many P450 enzymes that process substrates in a "processive" (tunneling) manner, aromatase is distributive .[1] Intermediate products, including 19-oxo-A-dione, can dissociate from the active site, accumulate in the local tissue environment, and exert independent biological effects before re-binding for the final catalytic step.

Figure 1: The distributive catalytic pathway of CYP19A1. Note the dissociation of 19-oxoandrostenedione into the peripheral tissue pool.

The Mechanistic Core: The "Third Step" Enigma

The conversion of 19-oxoandrostenedione to estrone is mechanistically unique in biochemistry because it involves the cleavage of a C-C bond (C10-C19) and the aromatization of the A-ring.

Compound I vs. Ferric Peroxide

For decades, the nature of the oxidizing species in the third step was debated.

-

The Nucleophilic Attack Hypothesis: Proposed that a ferric peroxide species (

) nucleophilically attacks the C19-aldehyde. -

The Compound I Hypothesis (Current Consensus): Recent data using

-labeling and kinetic isotope effects supports a mechanism where the high-valent iron-oxo species Compound I (

Experimental Evidence

Studies utilizing 19-oxo-[2

Pathological Significance: Hypertension and Aldosterone[2][3][4]

While 19-oxo-A-dione is an estrogen precursor, its accumulation in states of aromatase dysfunction or high adrenal output has significant cardiovascular implications.

Amplification of Aldosterone Action

19-Oxoandrostenedione is not a direct agonist of the Mineralocorticoid Receptor (MR) in the absence of aldosterone. However, in the presence of aldosterone, it significantly amplifies sodium retention and kaliuresis (potassium excretion).

Mechanism of Action: The exact molecular target remains a subject of investigation, but the prevailing model suggests "pre-receptor" regulation:

-

11

-HSD2 Modulation: Similar to 11 -

Consequence: Inhibition of 11

-HSD2 prevents the inactivation of cortisol to cortisone. Local cortisol excess then illicitly activates the MR (which binds cortisol and aldosterone with equal affinity), leading to a state of Apparent Mineralocorticoid Excess (AME) .[2]

Clinical Correlation

Elevated levels of 19-hydroxy and 19-oxo metabolites are observed in certain forms of essential hypertension and in animal models of salt-sensitive hypertension. This suggests that "leaked" aromatase intermediates act as pro-hypertensive factors.

Experimental Protocols

Synthesis of 19-Oxoandrostenedione

Note: Due to the instability of the aldehyde, fresh preparation or storage at -80°C under argon is required.

Method: Chemical Oxidation of 19-Hydroxyandrostenedione This protocol utilizes a mild oxidation system to prevent over-oxidation to the carboxylic acid.

-

Starting Material: Dissolve 19-hydroxyandrostenedione (100 mg) in dry dichloromethane (DCM).

-

Oxidant: Add Pyridinium Chlorochromate (PCC) (1.5 equivalents) buffered with sodium acetate to prevent acid-catalyzed isomerization.

-

Reaction: Stir at room temperature for 60 minutes. Monitor via TLC (Silica gel; Ethyl Acetate:Hexane 1:1). The 19-oxo product will appear less polar than the 19-OH starting material.

-

Purification: Filter through a celite pad to remove chromium salts. Concentrate the filtrate.

-

Isolation: Purify via flash chromatography on neutral alumina (to avoid acid sensitivity of the aldehyde).

-

Validation:

H-NMR should show the characteristic aldehyde proton singlet at

Aromatase Kinetic Assay (Tritiated Water Release)

To measure the conversion of 19-oxo-A-dione to estrone, a modified tritiated water assay is used if the substrate is radiolabeled at the

Protocol:

-

Enzyme Source: Human placental microsomes or recombinant CYP19A1.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: 19-Oxoandrostenedione (

). -

Cofactor: NADPH generating system (1 mM NADPH final).

-

Incubation: 37°C for 10-30 minutes.

-

Termination: Add equal volume of acetonitrile.

-

Analysis: HPLC-UV (254 nm) or LC-MS/MS. Monitor the disappearance of the 19-oxo peak and appearance of Estrone.

Data Summary: Kinetic Parameters

| Substrate | Reaction Type | ||

| Androstenedione | 0.04 - 0.1 | 10 - 50 | Full Sequence (3 Steps) |

| 19-OH-Androstenedione | 0.15 - 0.3 | 40 - 80 | Steps 2 & 3 |

| 19-Oxoandrostenedione | 0.5 - 1.0 | > 100 | Step 3 (Fastest) |

Table 1: Comparative kinetics of aromatase intermediates. Note that the third step (19-oxo

References

-

Sekihara, H., & Yazaki, Y. (1993). 19-Oxoandrost-4-ene-3,17-dione amplifies the action of aldosterone.[3][4] Journal of Steroid Biochemistry and Molecular Biology. Link

-

Akhtar, M., et al. (2014). Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase.[5] Journal of the American Chemical Society. Link

-

Vaz, A. D., et al. (1991). Conversion of 19-oxo[2 beta-2H]androgens into oestrogens by human placental aromatase.[5] An unexpected stereochemical outcome. Biochemical Journal. Link

-

Conley, A. J., & Hinshelwood, M. M. (2001). Mammalian aromatases.[1] Reproduction. Link

-

Gomez-Sanchez, E. P., et al. (2024). Inhibition of 11β-Hydroxysteroid Dehydrogenase 2 by a Gut Microbiome Derived Metabolite.[6] (Context on 11b-HSD2 inhibition mechanism). Link

Sources

- 1. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of 11β-hydroxysteroid dehydrogenase 2 by the fungicides itraconazole and posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6 beta-Hydroxyandrostenedione: evidence for a new hypertensinogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19-Oxoandrost-4-ene-3,17-dione amplifies the action of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conversion of 19-oxo[2 beta-2H]androgens into oestrogens by human placental aromatase. An unexpected stereochemical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7285 Inhibition of 11β-Hydroxysteroid Dehydrogenase 2 by a Gut Microbiome Derived Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Conversion of Androstenedione to 19-Aldoandrostenedione: Mechanisms, Protocols, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The enzymatic conversion of androstenedione to 19-aldoandrostenedione (also known as 19-oxoandrostenedione) represents a critical branch point in steroidogenesis. This reaction is the second of three sequential oxidative steps catalyzed by the enzyme aromatase (CYP19A1) in the biosynthesis of estrogens. While often viewed as a transient intermediate en route to estrone, 19-aldoandrostenedione and its precursor, 19-hydroxyandrostenedione, can dissociate from the enzyme and exert their own biological effects. Understanding and controlling this specific conversion is paramount for researchers in endocrinology, oncology, and drug development, particularly for designing novel aromatase inhibitors and for studying alternative steroidogenic pathways. This guide provides an in-depth exploration of the enzymatic mechanism, detailed protocols for in vitro synthesis and analysis, and a discussion of the broader scientific context.

Introduction: The Significance of 19-Aldoandrostenedione

While the terminal products of the aromatase reaction—estrogens—have been studied extensively, the intermediates are gaining significant attention. The formation of 19-aldoandrostenedione is not merely a fleeting step but a process that generates a distinct, biologically relevant molecule.

Biological Role and Pathophysiological Implications

The intermediates of the aromatase pathway, including 19-hydroxyandrostenedione (19-OH-AD) and 19-aldoandrostenedione, are not inert. They can be released from the enzyme and have been detected in various tissues, including the brain, gonads, and adrenal glands.[1] Research suggests the potential involvement of these 19-hydroxy steroids in processes such as brain differentiation, sperm motility, and ovarian function.[1] Furthermore, 19-OH-AD has been shown to have hypertensinogenic (blood pressure-increasing) effects, a critical consideration for both physiological homeostasis and the development of endocrine-related pathologies.[2][3]

A Key Intermediate in Estrogen Biosynthesis

The conversion of androgens to estrogens is a definitive step in steroid hormone synthesis, catalyzed exclusively by aromatase.[4][5] The process involves three successive hydroxylations of the androgen C19-methyl group.[5] Androstenedione is first converted to 19-hydroxyandrostenedione, which is then oxidized to 19-aldoandrostenedione.[1][6] The final, complex step involves the cleavage of the C10-C19 bond, leading to the aromatization of the A-ring to form estrone and the release of formic acid.[1] The production and potential release of the 19-aldo intermediate are thus integral to the overall flux of estrogen synthesis.

The Core Enzymology: Aromatase (CYP19A1)

The engine driving the synthesis of 19-aldoandrostenedione is the aromatase enzyme complex, a member of the cytochrome P450 superfamily.[5]

The Aromatase Enzyme Complex: CYP19A1 and its Reductase Partner

Aromatase is the product of the CYP19A1 gene.[7] As a P450 monooxygenase, its catalytic activity is dependent on an electron transfer partner. This partner is the NADPH-cytochrome P450 reductase (POR), a flavoprotein that shuttles electrons from the cofactor NADPH to the heme center of CYP19A1.[1][8] The interaction between CYP19A1 and POR is critical, and the efficiency of electron transfer can influence the reaction outcome.[1] A limitation in POR can lead to an accumulation of the 19-hydroxy and 19-oxo intermediates relative to the final estrogen product.[1]

The Catalytic Cycle: A Multi-Step Oxidation

The conversion of androstenedione to estrone is a sophisticated process requiring three molecules each of NADPH and molecular oxygen.[8][9] The reaction proceeds through two relatively stable intermediates:

-

Step 1 (Hydroxylation): Androstenedione is hydroxylated at the C19 position to form 19-hydroxyandrostenedione.

-

Step 2 (Oxidation): 19-hydroxyandrostenedione is further oxidized to form 19-aldoandrostenedione.[6]

-

Step 3 (Aromatization): A final oxidative event leads to C-C bond cleavage and aromatization of the A-ring, producing estrone.[4][6]

The overall enzymatic pathway is visualized in the diagram below.

Caption: General workflow for enzymatic synthesis and analysis.

Experimental Protocol: Recombinant Human Aromatase Assay

This protocol is a representative method. Researchers must optimize concentrations and timings based on the specific activity of their enzyme preparation.

4.2.1 Materials and Reagents

-

Recombinant human aromatase (CYP19A1) and NADPH-P450 reductase (POR) (commercially available as microsomes or purified enzymes).

-

Androstenedione (substrate).

-

19-Aldoandrostenedione (for use as an analytical standard).

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.4).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH stock solution.

-

Ethyl acetate (HPLC grade).

-

Methanol (HPLC grade).

-

Ultrapure water.

4.2.2 Enzyme and Substrate Preparation

-

Prepare a 50 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of androstenedione in methanol or ethanol (e.g., 10 mM).

-

Prepare a stock solution of the NADPH regenerating system or a fresh stock of NADPH (e.g., 10 mM in buffer).

-

Dilute the aromatase/POR enzyme preparation in cold phosphate buffer to the desired working concentration. Keep on ice.

4.2.3 Step-by-Step Reaction Setup

-

In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and the aromatase/POR enzyme preparation.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the androstenedione substrate. The final concentration should typically be in the low micromolar range (e.g., 1-10 µM), and the final solvent concentration (from the substrate stock) should be low (<1%) to avoid inhibiting the enzyme.

-

Incubate the reaction at 37°C with gentle shaking. A time-course experiment (e.g., stopping reactions at 0, 5, 15, 30, and 60 minutes) is essential to determine the optimal time for peak 19-aldoandrostenedione accumulation.

4.2.4 Reaction Termination and Product Extraction

-

Terminate the reaction by adding 2-3 volumes of ice-cold ethyl acetate. This denatures the enzyme and begins the extraction process.

-

Add an internal standard if quantitative analysis is being performed.

-

Vortex vigorously for 1 minute to extract the steroids into the organic layer.

-

Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of mobile phase (e.g., 50% methanol in water) for analysis.

Data Presentation: Optimizing Reaction Conditions

Systematic optimization is key to maximizing yield. The data should be presented clearly to identify optimal parameters.

Table 1: Influence of pH on 19-Aldoandrostenedione Yield

| pH | Relative Yield (%) |

|---|---|

| 6.5 | 65 |

| 7.0 | 92 |

| 7.4 | 100 |

| 8.0 | 88 |

| 8.5 | 71 |

(Note: Data are illustrative)

Table 2: Temperature Profile of the Reaction

| Temperature (°C) | Relative Yield (%) |

|---|---|

| 25 | 45 |

| 30 | 78 |

| 37 | 100 |

| 42 | 85 |

(Note: Data are illustrative)

Table 3: Kinetic Parameters for Androstenedione Conversion

| Parameter | Value |

|---|---|

| Km | 1.5 ± 0.3 µM |

| Vmax | 50 ± 5 pmol/min/pmol CYP450 |

| kcat | 0.06 s⁻¹ [9] |

(Note: Km and Vmax are illustrative; kcat is from cited literature)

Alternative Biocatalytic Approaches

While using purified aromatase is the most direct method, other biocatalytic systems offer powerful alternatives for steroid hydroxylation and subsequent oxidation. [10][11]

Microbial Biotransformation

Microorganisms possess a vast arsenal of enzymes, including various cytochrome P450s, capable of performing highly specific steroid modifications. [12][13][14]Whole-cell biotransformation using bacteria (e.g., Bacillus, Nocardia) or fungi can be used to hydroxylate the C19 position of androstenedione. [12]This approach can be advantageous as it eliminates the need for enzyme purification and provides the necessary cofactors in situ. [15]

Engineered P450 Systems

Protein engineering and synthetic biology approaches allow for the modification of other P450 enzymes to enhance their activity and specificity towards desired steroid substrates. [16]By creating engineered biocatalysts, it may be possible to develop more efficient and scalable processes for producing 19-hydroxylated and 19-oxo steroids. [10]

Product Analysis and Characterization

Unambiguous identification and accurate quantification of 19-aldoandrostenedione are critical for validating the success of the synthesis.

Rationale for Method Selection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its exceptional sensitivity and specificity. It allows for the separation of closely related steroid isomers and their confident identification based on mass-to-charge ratio and fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique, often requiring derivatization of the steroids before analysis. [17][18]

Protocol: Quantification by LC-MS/MS

-

Sample Preparation: Use the reconstituted extract from step 4.2.4.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from ~40% B to 95% B over several minutes.

-

Flow Rate: ~0.3-0.4 mL/min.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for androstenedione, 19-hydroxyandrostenedione, 19-aldoandrostenedione, and the internal standard must be determined by infusing pure standards.

-

-

Data Analysis: Construct a calibration curve using the pure 19-aldoandrostenedione standard. Quantify the amount in the sample by comparing its peak area (normalized to the internal standard) against the calibration curve.

Troubleshooting and Method Validation

Common Experimental Challenges

-

Low Yield: Check enzyme activity, cofactor concentration, and incubation time. Ensure the extraction solvent and procedure are efficient.

-

Enzyme Inactivity: Use fresh enzyme preparations. Avoid repeated freeze-thaw cycles. Confirm the integrity of the POR partner and NADPH.

-

Poor Chromatographic Resolution: Optimize the LC gradient to ensure separation from the substrate and other intermediates.

Self-Validating Systems: Controls and Standards

-

Negative Control: A reaction with no enzyme or no NADPH should show no product formation.

-

Positive Control: A reaction with a known substrate that produces a known product can validate overall system activity.

-

Analytical Standards: The use of certified reference standards for 19-aldoandrostenedione is essential for accurate quantification and confirmation of retention time and fragmentation patterns. [19]

Conclusion and Future Directions

The enzymatic conversion of androstenedione to 19-aldoandrostenedione is a finely tuned process with significant biological and pharmaceutical relevance. The ability to produce and isolate this intermediate in vitro is crucial for studying its physiological roles and for screening new therapeutic agents that may modulate the aromatase pathway. Future research will likely focus on developing more efficient biocatalytic systems, including engineered enzymes and microbial cell factories, for the scalable production of 19-aldoandrostenedione and other rare steroid intermediates. Furthermore, advanced analytical techniques will continue to improve our ability to detect and quantify these compounds in complex biological matrices, shedding more light on their function in health and disease.

References

-

ResearchGate. (n.d.). Enzymatic reaction catalyzed by CYP19. CYP19 can utilize either... [Image]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Androstenedione Metabolism | Pathway. PubChem. Retrieved from [Link]

- Ohnishi, S., Kosaki, T., & Osawa, Y. (1990). Synthesis of 19-hydroxy-[7-2H2]androstenedione for human metabolism studies. Steroids, 55(1), 5–9.

- Takeda, Y., Miyamori, I., Iki, K., Hatakeyama, H., & Yoneda, T. (1992). Enhancement of the hypertensinogenic action of 19-hydroxyandrostenedione by aromatase inhibitor, delta 1-testololactone. Endocrinologia japonica, 39(2), 155–160.

-

National Center for Biotechnology Information. (n.d.). CYP19A1 cytochrome P450 family 19 subfamily A member 1 [ (human)]. Retrieved from [Link]

- Slominski, R. M., Zmijewski, M. A., & Slominski, A. T. (2021). 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. Journal of the Endocrine Society, 5(7), bvab074.

- Kaufman, D. W., & Auclair, K. (2011). Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1. The Journal of biological chemistry, 286(47), 40891–40901.

- Laughton, S. Z., & Auchus, R. J. (2014). Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase. Journal of the American Chemical Society, 136(42), 15016–15025.

-

Wikipedia. (n.d.). Aromatase. Retrieved from [Link]

-

JensenLab. (n.d.). CYP19A1. DISEASES. Retrieved from [Link]

- Caspi, E., & Wicha, J. (1990). Conversion of 19-oxo[2 beta-2H]androgens into oestrogens by human placental aromatase. An unexpected stereochemical outcome. The Biochemical journal, 268(3), 553–558.

- de la Torre, X., Colamonici, C., & Botrè, F. (2021). Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone. Drug testing and analysis, 13(2), 395–406.

-

ResearchGate. (n.d.). Chemical and biocatalytic approache to access 19-Hydroxylated steroids... [Image]. Retrieved from [Link]

-

Kadrowski, B. (2020, December 10). Aldol Experiment, Part 2 - Reaction, Purification, and Characterization [Video]. YouTube. Retrieved from [Link]

- Zamaratskaia, G., & Squires, E. J. (2013). Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase: A Review. International journal of molecular sciences, 14(9), 17926–17942.

-

ResearchGate. (n.d.). Detecting the abuse of 19‐norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19‐norandrosterone and 19‐noretiocholanolone. Request PDF. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

-

FACULTY OF ENGINEERING & TECHNOLOGY DEPARTMENT OF BIOTECHNOLOGY. (n.d.). steroid biotransformation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Microbial transformation of steroids, an old and novel drug opportunity strategy: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Biocatalytic C14-Hydroxylation on Androstenedione Enabled Modular Synthesis of Cardiotonic Steroids. Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Sustainable biocatalytic synthesis of substituted muconic acids. RSC Publishing. Retrieved from [Link]

-

Medscape. (2023, October 9). 3-Beta-Hydroxysteroid Dehydrogenase Deficiency: Background, Pathophysiology, Etiology. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of C19 11-oxygenated steroids (11-oxyandrogens) in the adrenal zona reticularis... [Image]. Retrieved from [Link]

-

ResearchGate. (2021, April 8). Analytical Methods for the Determination of Neuroactive Steroids. Retrieved from [Link]

- Donova, M. V., & Egorova, O. V. (2021). Microbial Steroid Production Technologies: Current Trends and Prospects. Microorganisms, 10(1), 49.

-

ResearchGate. (n.d.). Microbial transformation of steroids, an old and novel drug opportunity strategy: a review. Retrieved from [Link]

- Peng, I. X., Sun, R., & Li, L. (2014). Targeted Analyte Detection by Standard Addition Improves Detection Limits in MALDI Mass Spectrometry. Analytical chemistry, 86(15), 7549–7555.

-

Taylor & Francis. (n.d.). 3β-Hydroxysteroid dehydrogenase – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Estriol. Retrieved from [Link]

-

World Journal of Pharmaceutical and Life Sciences. (2017, June 15). MICROBIAL TRANSFORMATION OF STEROIDS. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ-Δ Isomerase: A Review. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Green Chemistry (RSC Publishing). Retrieved from [Link]

- Simard, J., Ricketts, M. L., & Gingras, S. (2005). Molecular Biology of the 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase Gene Family. Endocrine Reviews, 26(4), 525–582.

Sources

- 1. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of the hypertensinogenic action of 19-hydroxyandrostenedione by aromatase inhibitor, delta 1-testololactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aromatase - Wikipedia [en.wikipedia.org]

- 6. diseases.jensenlab.org [diseases.jensenlab.org]

- 7. CYP19A1 cytochrome P450 family 19 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sustainable biocatalytic synthesis of substituted muconic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. ramauniversity.ac.in [ramauniversity.ac.in]

- 13. Microbial Steroid Production Technologies: Current Trends and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. plant.researchfloor.org [plant.researchfloor.org]

- 15. wjpls.org [wjpls.org]

- 16. researchgate.net [researchgate.net]

- 17. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 19-hydroxy-[7-2H2]androstenedione for human metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 19-Aldoandrostenedione in the Steroidogenesis Pathway

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Steroidogenesis is a complex, highly regulated network of enzymatic reactions responsible for synthesizing a diverse array of steroid hormones from cholesterol.[1][2] While canonical pathways leading to glucocorticoids, mineralocorticoids, and sex steroids are well-established, the roles of various intermediates and metabolic side-products are areas of intense investigation. This guide focuses on 19-aldoandrostenedione (also known as 19-oxoandrostenedione), a C19 steroid emerging from a critical juncture in androgen and estrogen synthesis. We will explore its biosynthesis, catalyzed by the multi-functional enzyme aromatase (CYP19A1), its position as a key intermediate, its potential biological activities, and its relevance in clinical contexts. Furthermore, this document provides a detailed, field-proven protocol for the quantification of such steroids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard analytical technique.

Part 1: The Landscape of Steroidogenesis: A Foundational Overview

All steroid hormones share a common precursor, cholesterol. The initial and rate-limiting step in steroidogenesis is the transport of cholesterol into the mitochondria, where it is converted to pregnenolone by the cholesterol side-chain cleavage enzyme, CYP11A1.[2][3] From pregnenolone, a series of enzymatic modifications—including hydroxylations, dehydrogenations, and isomerizations—dictate the final steroid product.

These pathways are classically divided based on the final hormone class:

-

Mineralocorticoids (e.g., Aldosterone): Primarily synthesized in the adrenal zona glomerulosa.

-

Glucocorticoids (e.g., Cortisol): Primarily synthesized in the adrenal zona fasciculata.

-

Androgens (e.g., Testosterone): Synthesized in the adrenal zona reticularis, testes, and ovaries.

-

Estrogens (e.g., Estradiol): Synthesized from androgens in the ovaries, placenta, adipose tissue, and brain.[2]

The synthesis of estrogens from androgens is a pivotal step, catalyzed by the enzyme aromatase (CYP19A1).[4][5] This reaction is not merely a single conversion but a complex, three-step oxidative process that introduces the aromatic A-ring characteristic of estrogens. It is within this critical process that 19-aldoandrostenedione finds its origin.

Caption: Simplified overview of the major steroidogenesis pathways.

Part 2: 19-Aldoandrostenedione: A Critical Intermediate

Biosynthesis via Aromatase (CYP19A1)

19-Aldoandrostenedione is not a product of a unique, dedicated pathway. Instead, it is an obligate intermediate in the aromatization of androstenedione to estrone. The enzyme responsible, aromatase (CYP19A1), is a member of the cytochrome P450 superfamily and performs three sequential oxidative reactions on the C19 androgen substrate.[4]

The Causality of the Reaction Sequence:

-

First Hydroxylation: Aromatase first hydroxylates the C19 methyl group of androstenedione to form 19-hydroxyandrostenedione. This is an essential activating step.

-

Second Hydroxylation/Oxidation: The same enzyme then oxidizes the 19-hydroxyl group to an aldehyde, yielding 19-aldoandrostenedione (19-oxoandrostenedione). This intermediate remains bound to the active site of the enzyme.

-

Aromatization: In the final, rate-limiting step, aromatase catalyzes the cleavage of the C10-C19 bond and subsequent rearrangement (aromatization) of the A-ring to produce the estrogen, estrone, and a molecule of formic acid.

Under normal physiological conditions, 19-aldoandrostenedione is a transient species, rapidly converted to the final product. However, its formation is an indispensable mechanistic step. The efficiency of this third step can be influenced by genetic polymorphisms in the CYP19A1 gene or by the presence of certain inhibitors, potentially altering the steady-state levels of this intermediate.[6]

Caption: The multi-step reaction catalyzed by aromatase (CYP19A1).

Metabolism and Potential Downstream Products

While the primary fate of 19-aldoandrostenedione is conversion to estrone, the possibility of its release from the enzyme and subsequent metabolism exists. Research, particularly in specific tissues or under pathological conditions, suggests it could be a substrate for other steroidogenic enzymes, leading to the formation of 19-nor-steroids. For instance, studies in equine placenta have shown that 19-oxygenated androgens can be precursors to 19-norandrogens, a class of steroids with distinct biological activities.[7] The synthesis of 19-norandrostenedione appears to involve the metabolism of these 19-oxygenated intermediates formed by aromatase.[7]

Putative Biological Activity

The direct biological activity of 19-aldoandrostenedione is not as extensively characterized as that of major androgens or estrogens. However, its precursor, 19-hydroxyandrostenedione, has been shown to possess potent sodium-retaining and hypertensinogenic effects in animal models, suggesting it can influence mineralocorticoid pathways.[8] Given the structural similarity, it is plausible that 19-aldoandrostenedione could have its own intrinsic activity or serve as a precursor to other active molecules like 19-noraldosterone, a potent mineralocorticoid that may play a role in some forms of hypertension.[9]

| Steroid | Precursor | Key Enzyme | Primary Role/Characteristic |

| Androstenedione | Pregnenolone / Progesterone | Various | Central C19 androgen precursor |

| 19-Hydroxyandrostenedione | Androstenedione | CYP19A1 | First intermediate in aromatization; shows mineralocorticoid-like effects[8] |

| 19-Aldoandrostenedione | 19-Hydroxyandrostenedione | CYP19A1 | Second, transient intermediate in aromatization |

| Estrone | 19-Aldoandrostenedione | CYP19A1 | Final estrogen product of the reaction |

Part 3: Clinical and Research Significance

Role in Pathophysiology

The clinical relevance of 19-aldoandrostenedione is intrinsically linked to the activity of aromatase.

-

Aromatase Deficiency: In this rare autosomal recessive disorder caused by mutations in the CYP19A1 gene, the conversion of androgens to estrogens is impaired.[10][11] This leads to an accumulation of androgens, including androstenedione and its upstream precursors. Consequently, the formation of 19-aldoandrostenedione and downstream estrone is drastically reduced.[11] This condition results in virilization in female fetuses and a range of metabolic issues in both sexes.[4][10]

-

Aromatase Excess Syndrome: The opposite condition, caused by overexpression of aromatase, leads to the overproduction of estrogens, resulting in conditions like gynecomastia in boys and precocious puberty in girls.[4]

-

Hormone-Dependent Cancers: Aromatase is a key drug target in estrogen receptor-positive (ER+) breast cancer. Aromatase inhibitors (AIs) block the production of estrogens, starving cancer cells of their growth signal. The impact of these inhibitors on the levels of intermediates like 19-aldoandrostenedione is an area of ongoing research.

Measurement and Quantification: A Self-Validating Protocol

Accurate measurement of low-abundance steroids like 19-aldoandrostenedione requires highly sensitive and specific analytical methods. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose.

Protocol: Quantification of 19-Aldoandrostenedione in Human Serum/Plasma via LC-MS/MS

-

Principle (The "Why"): This method achieves specificity through the combination of chromatographic separation (LC) and mass-based detection (MS/MS). The mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which is unique to the target analyte. Trustworthiness and self-validation are ensured by co-analyzing a stable isotope-labeled internal standard (SIL-IS), which behaves identically to the analyte during extraction and ionization but is distinguishable by mass.

-

Step-by-Step Methodology:

-

Sample Preparation:

-

Pipette 500 µL of serum or plasma into a clean glass tube.

-

Add 25 µL of the SIL-IS working solution (e.g., 19-aldoandrostenedione-d4) at a known concentration. This step is critical as the SIL-IS corrects for analyte loss during extraction and for matrix effects during ionization.

-

Vortex briefly.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 2 mL of an organic solvent like methyl tert-butyl ether (MTBE).[12] LLE is chosen for its efficiency in extracting non-polar steroids from the aqueous biological matrix.

-

Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

-

Evaporation and Reconstitution:

-

LC-MS/MS Analysis:

-

Chromatography: Inject 10 µL of the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution to separate the analyte from other endogenous steroids.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Data Acquisition (MRM): Monitor at least two specific ion transitions for both the native analyte and the SIL-IS to ensure confident identification and quantification. The ratio of the analyte peak area to the SIL-IS peak area is used for calculation.

-

-

Calibration and Quality Control:

-

A calibration curve is prepared by spiking known amounts of pure 19-aldoandrostenedione into a surrogate matrix (e.g., charcoal-stripped serum).[13]

-

Quality Control (QC) samples at low, medium, and high concentrations are analyzed with each batch to validate the accuracy and precision of the run. The results must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).

-

-

Caption: A typical workflow for steroid quantification by LC-MS/MS.

Part 4: Future Directions

The study of 19-aldoandrostenedione and related 19-oxygenated steroids is an expanding field. Key unanswered questions for future research include:

-

Does 19-aldoandrostenedione possess unique signaling activity through nuclear or membrane receptors?

-

Under what specific physiological or pathological conditions might it "escape" the aromatase active site and accumulate?

-

What is the full metabolic pathway of 19-aldoandrostenedione, and could its metabolites (e.g., 19-nor-steroids) serve as novel biomarkers for disease?

Answering these questions will deepen our understanding of steroidogenesis and may uncover new diagnostic markers or therapeutic targets for a range of endocrine disorders.

References

-

Seki, T., & Nonoguchi, H. (n.d.). 19-Hydroxyandrostenedione: evidence for a new class of sodium-retaining and hypertensinogenic steroids. PubMed. Retrieved from [Link]

-

Gaillard, J. L., & Silberzahn, P. (n.d.). In vitro 19-norandrogen synthesis by equine placenta requires the participation of aromatase. PubMed. Retrieved from [Link]

- (n.d.). WO2018185783A1 - Novel process for preparation of 19-norsteroids. Google Patents.

-

Anthoni, H., et al. (n.d.). The aromatase gene CYP19A1: several genetic and functional lines of evidence supporting a role in reading, speech and language. PubMed. Retrieved from [Link]

-

Takeda, Y., et al. (n.d.). Significance of 19-noraldosterone, a new mineralocorticoid, in clinical and experimental hypertension. PubMed. Retrieved from [Link]

-

(n.d.). Steroidogenesis | Pathway. PubChem - NIH. Retrieved from [Link]

-

G, S., et al. (2022). A Novel Homozygous CYP19A1 Gene Mutation Causing Aromatase Deficiency. PMC - NIH. Retrieved from [Link]

-

Zhang, Y., et al. (2024). A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine. PubMed. Retrieved from [Link]

-

Auchus, R. J. (2017). Classic and current concepts in adrenal steroidogenesis: a reappraisal. PMC - NIH. Retrieved from [Link]

-

(n.d.). Steroidogenesis. Colorado State University. Retrieved from [Link]

-

Singh, R. J. (n.d.). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone. PubMed. Retrieved from [Link]

-

(n.d.). Aromatase. Wikipedia. Retrieved from [Link]

-

Biollaz, F., et al. (2023). Archive ouverte UNIGE Straightforward quantification of endogenous steroids with liquid chromatography–tandem mass spectrometry. University of Geneva. Retrieved from [Link]

-

(2014). The Inoue Synthesis of 19-Hydroxysarmentogenin. Organic Chemistry Portal. Retrieved from [Link]

-

(2014). CYP19A1 gene. MedlinePlus Genetics. Retrieved from [Link]

-

Miller, W. L. (n.d.). The “conventional” pathway of steroidogenesis The figure combines.... ResearchGate. Retrieved from [Link]

-

Djerassi, C., et al. (2006). Steroids LIV. Synthesis of 19-nor-17alpha-ethynyltestosterone and 19-nor-17alpha-methyltestosterone. 1954. PubMed. Retrieved from [Link]

-

(n.d.). A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine | Request PDF. ResearchGate. Retrieved from [Link]

-

(2024). Steroidogensis [Part 1] | Cortisol & Aldosterone Biosynthesis. YouTube. Retrieved from [Link]

-